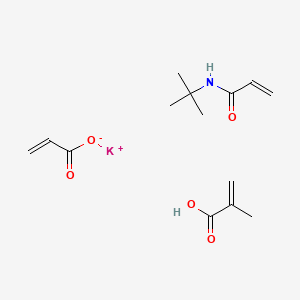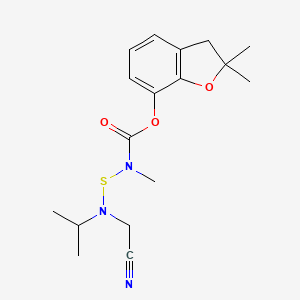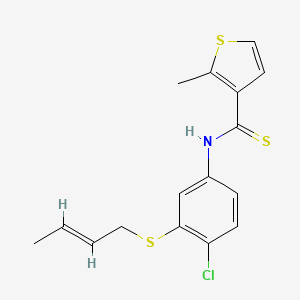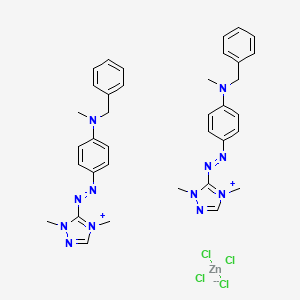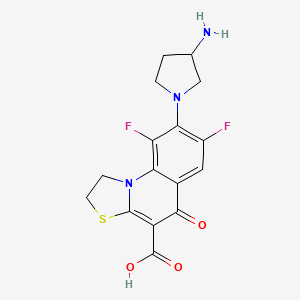
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- is a complex organic compound known for its antibacterial properties. This compound belongs to the thiazolo-quinoline family, which is characterized by a fused ring structure combining thiazole and quinoline moieties. The presence of fluorine atoms and an amino-pyrrolidinyl group further enhances its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the quinoline moiety. Key reagents include halogenated quinolines, thiourea, and various amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo-quinoline derivatives.
Applications De Recherche Scientifique
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: The compound’s antibacterial properties make it a valuable tool for investigating bacterial resistance and developing new antibiotics.
Medicine: Research into its potential therapeutic applications includes studies on its efficacy against various bacterial infections and its mechanism of action.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The antibacterial activity of 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these molecular targets, the compound disrupts the bacterial cell cycle, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo-naphthyridines: These compounds share a similar fused ring structure and exhibit comparable antibacterial properties.
Fluoroquinolones: A well-known class of antibiotics that also target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
What sets 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-amino-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- apart is its unique combination of functional groups, which enhances its potency and spectrum of activity. The presence of the amino-pyrrolidinyl group and fluorine atoms contributes to its high binding affinity and stability, making it a promising candidate for further drug development.
Propriétés
Numéro CAS |
183135-69-5 |
|---|---|
Formule moléculaire |
C16H15F2N3O3S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
8-(3-aminopyrrolidin-1-yl)-7,9-difluoro-5-oxo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H15F2N3O3S/c17-9-5-8-12(11(18)13(9)20-2-1-7(19)6-20)21-3-4-25-15(21)10(14(8)22)16(23)24/h5,7H,1-4,6,19H2,(H,23,24) |
Clé InChI |
LDEUPRPXLZOQSX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C2=C(C=C3C(=C2F)N4CCSC4=C(C3=O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



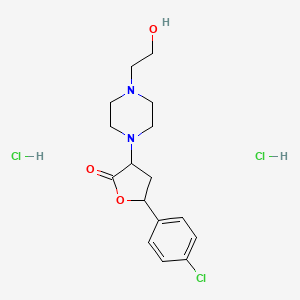
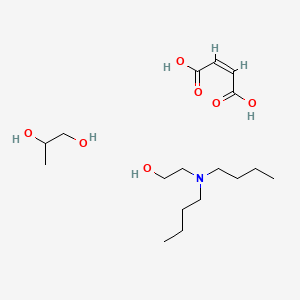

![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)


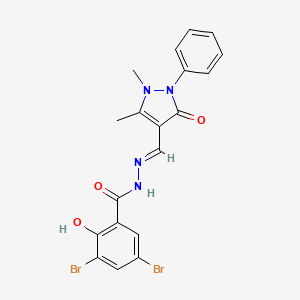
![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
